di-tert-butyl (6E)-4-hydroxy-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate
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Overview
Description
DI(TERT-BUTYL) 4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-2-(3-NITROPHENYL)-1,3-CYCLOHEXANEDICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring with multiple functional groups, including tert-butyl, hydroxy, methyl, sulfonyl, hydrazono, and nitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DI(TERT-BUTYL) 4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-2-(3-NITROPHENYL)-1,3-CYCLOHEXANEDICARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexane ring, followed by the introduction of various functional groups through reactions such as alkylation, sulfonylation, and nitration. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
DI(TERT-BUTYL) 4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-2-(3-NITROPHENYL)-1,3-CYCLOHEXANEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. Functional groups such as the nitro and sulfonyl groups are known to interact with biological molecules, potentially leading to applications in drug discovery and development.
Medicine
In medicine, the compound’s unique structure may be explored for therapeutic applications. For example, the hydrazono group could be investigated for its potential as an anti-cancer agent.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its diverse functional groups and stability.
Mechanism of Action
The mechanism of action of DI(TERT-BUTYL) 4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-2-(3-NITROPHENYL)-1,3-CYCLOHEXANEDICARBOXYLATE depends on its specific interactions with molecular targets. For example, the compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **DI(TERT-BUTYL) 4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-2-(3-NITROPHENYL)-1,3-CYCLOHEXANEDICARBOXYLATE
- **DI(TERT-BUTYL) 4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-2-(3-NITROPHENYL)-1,3-CYCLOHEXANEDICARBOXYLATE
Uniqueness
The uniqueness of DI(TERT-BUTYL) 4-HYDROXY-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-2-(3-NITROPHENYL)-1,3-CYCLOHEXANEDICARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C30H39N3O9S |
---|---|
Molecular Weight |
617.7 g/mol |
IUPAC Name |
ditert-butyl (6E)-4-hydroxy-4-methyl-6-[(4-methylphenyl)sulfonylhydrazinylidene]-2-(3-nitrophenyl)cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C30H39N3O9S/c1-18-12-14-21(15-13-18)43(39,40)32-31-22-17-30(8,36)25(27(35)42-29(5,6)7)23(24(22)26(34)41-28(2,3)4)19-10-9-11-20(16-19)33(37)38/h9-16,23-25,32,36H,17H2,1-8H3/b31-22+ |
InChI Key |
DOXZXPPIXLMYEL-DFKUXCBWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CC(C(C(C2C(=O)OC(C)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)(C)C)(C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC(C(C(C2C(=O)OC(C)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)(C)C)(C)O |
Origin of Product |
United States |
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